

# Molecular structure and weight of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

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## Compound of Interest

Compound Name: *Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate*

Cat. No.: *B190273*

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## In-Depth Technical Guide: Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate**, a bifunctional molecule featuring a Boc-protected amine and a primary aromatic amine. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates its known properties and provides logical, extrapolated methodologies for its synthesis and characterization based on established chemical principles and data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers utilizing this molecule as a building block in organic synthesis and drug discovery, particularly in the construction of more complex molecular architectures.

### Molecular Structure and Properties

**Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate** is a chemical compound with the molecular formula  $C_{15}H_{24}N_2O_2$ .<sup>[1]</sup> It incorporates a tert-butyloxycarbonyl (Boc) protecting

group on a primary amine, which is attached to a neopentyl-like backbone, and a 4-aminophenyl group.

## Quantitative Data Summary

The known quantitative data for **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate** is summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	264.37 g/mol	[1]
CAS Number	180081-10-1	[1]

## Structural Diagram

The molecular structure of **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate** is depicted below.

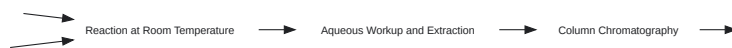
Caption: Molecular structure of **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate**.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate** is not readily available in the surveyed literature, a logical synthetic route can be proposed based on standard organic chemistry methodologies for the Boc protection of amines.

## Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of a suitable diamine precursor with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O. A plausible precursor is 2-(4-aminophenyl)-2-methylpropan-1-amine. The selective mono-Boc protection of the aliphatic primary amine over the aromatic amine can be achieved under controlled reaction conditions.



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Caption: Proposed workflow for the synthesis of the target compound.

## General Experimental Procedure (Hypothetical)

- **Reaction Setup:** To a solution of 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (1.0-1.1 eq) is added portion-wise at 0 °C.
- **Reaction Execution:** The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate**.

## Predicted Analytical and Spectroscopic Data

In the absence of published experimental spectra for **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate**, the following data is predicted based on the analysis of its functional groups and comparison with structurally related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~7.0-7.2	(d, 2H, Ar-H)
~6.6-6.8	(d, 2H, Ar-H)
~4.8-5.2	(br s, 1H, NH-Boc)
~3.5-3.8	(br s, 2H, NH <sub>2</sub> aromatic)
~3.0-3.2	(d, 2H, CH <sub>2</sub> -NHBoc)
~1.4	(s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )
~1.2	(s, 6H, C(CH <sub>3</sub> ) <sub>2</sub> )

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ( $[M]^+$ ) or, more likely, a protonated molecular ion peak ( $[M+H]^+$ ) in soft ionization techniques like Electrospray Ionization (ESI).

Technique	Expected m/z	Fragment
ESI-MS	265.19	$[M+H]^+$
209.13	$[M - C_4H_8]^+$	
165.13	$[M - Boc]^+$	
57.07	$[C_4H_9]^+$ (tert-butyl cation)	

## Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the N-H, C=O, and aromatic C-H bonds.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3400-3200	N-H stretch	Primary aromatic amine (NH <sub>2</sub> ) and carbamate (N-H)
~3050-3000	C-H stretch	Aromatic C-H
~2970-2850	C-H stretch	Aliphatic C-H
~1680-1700	C=O stretch	Carbamate carbonyl
~1600, ~1500	C=C stretch	Aromatic ring
~1520	N-H bend	Carbamate
~1160	C-O stretch	Carbamate

## Applications in Drug Development and Research

Molecules like **Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate** are valuable intermediates in medicinal chemistry and organic synthesis. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and site-selective chemical modifications.

The free aromatic amine can undergo a variety of transformations, including:

- Amide bond formation
- Sulfonamide formation
- Diazotization followed by Sandmeyer-type reactions
- Buchwald-Hartwig or Ullmann coupling reactions

Following these modifications, the Boc-protecting group on the aliphatic amine can be readily removed under acidic conditions to liberate the primary amine for further functionalization. This orthogonal protection strategy makes this compound a versatile building block for the synthesis of complex molecules, including libraries of compounds for drug screening and the development of novel pharmaceutical agents.

## Conclusion

**Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate** is a useful chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data is sparse, this guide provides a solid foundation of its known properties and predicted analytical data. The proposed synthetic workflow and discussion of its potential applications are intended to aid researchers in the effective utilization of this compound in their scientific endeavors. Further experimental validation of the predicted data is encouraged to enrich the collective understanding of this molecule.

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## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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